(S)-(4-Chlorophenyl)(phenyl)methanamine properties
(S)-(4-Chlorophenyl)(phenyl)methanamine properties
An In-Depth Technical Guide to (S)-(4-Chlorophenyl)(phenyl)methanamine for Advanced Research and Development
Abstract
(S)-(4-Chlorophenyl)(phenyl)methanamine is a chiral primary amine that has emerged as a pivotal building block in modern asymmetric synthesis. Its stereospecific structure is of paramount importance in the pharmaceutical industry, where it serves as a key intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, stereoselective synthesis, critical applications, robust analytical methodologies for quality control, and essential safety protocols. The causality behind experimental choices and the principles of self-validating protocols are emphasized to provide field-proven insights.
Core Physicochemical and Structural Properties
(S)-(4-Chlorophenyl)(phenyl)methanamine is a chiral molecule, with its stereoisomer designated by the "(S)" configuration.[1] In a non-chiral environment, its physical properties are identical to its (R)-enantiomer, but its utility in stereospecific synthesis is distinctly unique. It typically appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as chloroform and dimethyl sulfoxide.[1]
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | (S)-(4-chlorophenyl)-phenylmethanamine | [2] |
| CAS Number | 163837-32-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClN | [1][2] |
| Molecular Weight | 217.69 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Predicted Density | 1.175 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 336.8 ± 27.0 °C | [1] |
| Predicted pKa | 8.08 ± 0.10 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N | [2] |
| InChIKey | XAFODXGEQUOEKN-ZDUSSCGKSA-N | [2] |
Synthesis and Chiral Resolution: A Strategic Approach
The generation of enantiomerically pure (S)-(4-Chlorophenyl)(phenyl)methanamine is a critical process, as the stereochemical purity of this intermediate directly impacts the efficacy and safety of the final pharmaceutical product.[3] The most common industrial strategy involves the synthesis of a racemic mixture, followed by a highly specific chiral resolution step.
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine
The foundational step is the synthesis of the racemic amine. This is typically achieved through the reductive amination of 4-chlorobenzophenone, the corresponding ketone. This method is efficient and scalable. The ketone is reacted with an ammonia source in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to form the racemic amine.
Chiral Resolution
With the racemic mixture in hand, the core challenge is the separation of the (S)-enantiomer from the (R)-enantiomer. This is accomplished by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for their separation via fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure (S)-amine.
Caption: Workflow for Synthesis and Chiral Resolution.
Applications in Pharmaceutical Development
(S)-(4-Chlorophenyl)(phenyl)methanamine is not merely a laboratory chemical; it is a high-value intermediate in the pharmaceutical sector. Its primary role is as a chiral building block, where its predefined stereocenter is incorporated into a larger, more complex molecule, obviating the need for challenging stereoselective steps later in the synthesis.
The most prominent application is in the synthesis of Levocetirizine .[3] Levocetirizine is the active (R)-enantiomer of cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria. The synthesis of Levocetirizine relies on the stereochemical integrity of its precursors, making high-purity (S)-(4-Chlorophenyl)(phenyl)methanamine an essential starting material. Using the enantiomerically pure intermediate ensures that the final API is free from the corresponding distomer (the inactive or less active enantiomer), which is a critical requirement for modern pharmaceuticals to minimize potential side effects and improve therapeutic index.
Analytical Methodologies for Quality Control
Ensuring the stereochemical purity of (S)-(4-Chlorophenyl)(phenyl)methanamine is a critical quality attribute.[3] The most robust and widely accepted technique for this analysis is Chiral High-Performance Liquid Chromatography (HPLC).[3][4]
Principle of Chiral HPLC
Chiral HPLC employs a Chiral Stationary Phase (CSP) that can interact differently with the two enantiomers of a chiral compound. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for their individual quantification. Polysaccharide-based CSPs are particularly effective for resolving chiral amines.[3][4]
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
This protocol provides a self-validating system for determining the enantiomeric excess (% ee) of (S)-(4-Chlorophenyl)(phenyl)methanamine.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent polysaccharide-based chiral column).[3]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: The exact ratio may require optimization for a specific system to achieve baseline separation.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 10 µL.[3]
Methodology:
-
Mobile Phase Preparation: Precisely prepare the mobile phase mixture. Degas the solution using sonication or vacuum filtration before use to prevent bubbles in the system.
-
Sample Preparation: Accurately weigh and dissolve the (S)-(4-Chlorophenyl)(phenyl)methanamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Interpretation: The resulting chromatogram should display two distinct peaks, corresponding to the (S)- and (R)-enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100 For a high-purity sample of the (S)-enantiomer, its peak will be the major one.
